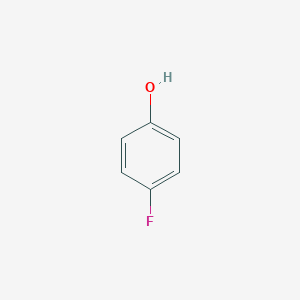

4-Fluorophenol

Description

Propriétés

IUPAC Name |

4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMPLDJJXGPMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052047 | |

| Record name | 4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | 4-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

371-41-5 | |

| Record name | 4-Fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6DT6TR5E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenol (p-fluorophenol) is a halogenated aromatic organic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chemical properties, stemming from the interplay between the hydroxyl group and the fluorine atom at the para position, make it a subject of considerable interest in medicinal and materials chemistry.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic data, and key synthetic and reactive protocols of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, logical and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Identification

This compound is a monosubstituted phenol (B47542) where a fluorine atom replaces the hydrogen atom at the para-position (position 4) of the benzene (B151609) ring relative to the hydroxyl group.[3] This substitution significantly influences the electronic properties of the molecule, enhancing its acidity compared to phenol.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | p-Fluorophenol, 4-Hydroxyfluorobenzene[4] |

| CAS Number | 371-41-5[5] |

| Molecular Formula | C₆H₅FO[5] |

| Molecular Weight | 112.10 g/mol [3] |

| Canonical SMILES | C1=CC(=CC=C1O)F[3] |

| InChI Key | RHMPLDJJXGPMEX-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound is a pale yellow or white crystalline solid at room temperature with a characteristic phenolic odor.[2][4] It is moderately soluble in water and soluble in many organic solvents.[4][6]

| Property | Value | Reference(s) |

| Melting Point | 43-46 °C | [7] |

| Boiling Point | 185 °C (at 760 mmHg) | [4] |

| Density | 1.22 g/cm³ (at 20 °C) | [4] |

| Vapor Pressure | 0.3 mmHg (at 25 °C) | [4] |

| pKa | 9.9 | [8][9] |

| logP (Octanol/Water) | 1.91 | [4] |

| Water Solubility | 17 g/L (at 20 °C) | [4] |

| Flash Point | 74 °C (closed cup) | [4] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.91-6.95 (m, 2H), 6.78-6.81 (m, 2H)[6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.39, 156.50, 151.13, 151.12, 116.44, 116.38, 116.21, 116.03[6] |

| FT-IR (cm⁻¹) | Key peaks correspond to O-H stretching, C-F stretching, and aromatic C-H and C=C vibrations. The harmonic frequencies and IR intensities have been calculated and assigned based on the potential energy distribution.[3][10] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns arise from the loss of CO, H, and other fragments from the aromatic ring.[11] |

Reactivity and Chemical Properties

The chemical behavior of this compound is dictated by the hydroxyl and fluoro- substituents. The hydroxyl group is a strong ortho-, para- director in electrophilic aromatic substitution, and its acidity is enhanced by the electron-withdrawing nature of the fluorine atom.[2][12]

-

Acidity : It is significantly more acidic than phenol due to the inductive effect of the fluorine atom.[2]

-

Electrophilic Aromatic Substitution : The hydroxyl group activates the ring, directing incoming electrophiles to the ortho positions (2 and 6).[12]

-

Nucleophilicity : The phenoxide, formed by deprotonation of the hydroxyl group, is a potent nucleophile, readily participating in reactions like Williamson ether synthesis.

-

Reactions : It undergoes typical phenol reactions such as etherification, esterification, and acylation.[1] It is a key starting material for more complex molecules.[1]

Experimental Protocols

Synthesis of this compound from 4-Fluorophenylboronic Acid

This method represents a modern, greener approach to synthesizing this compound.[2][13]

Materials:

-

4-Fluorophenylboronic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Dimethyl carbonate (DMC) or Water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, combine 4-fluorophenylboronic acid (1 equivalent) and a solvent (e.g., 3 mL of water or 1.0 mL of DMC).[2][12]

-

Add 30% hydrogen peroxide (2 equivalents) to the mixture. A catalyst may also be added at this stage.[2]

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][12]

-

Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.[12]

-

Separate the organic layer and wash it with distilled water.[12]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][12]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[2]

-

Remove the solvent from the purified fractions by vacuum rotary evaporation to yield pure this compound.[2]

Etherification of this compound (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of an ether from this compound.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Primary alkyl halide (e.g., ethyl bromide)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).

-

Dissolve the phenol in anhydrous DMF (to a concentration of approx. 0.5 M).

-

Add finely ground anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

To the stirred suspension, add the primary alkyl halide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC until the starting material is consumed.

-

Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate three times.

-

Combine the organic layers and wash them twice with water and once with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure ether product.

Acylation and Fries Rearrangement

This two-step process converts this compound into an ortho-acylated phenol, a valuable synthetic intermediate.[14]

Step 1: Acylation of this compound

Materials:

-

This compound

-

Acetic anhydride (B1165640)

-

Dichloromethane or Toluene

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in a solvent like dichloromethane.

-

Cool the solution to 0 °C and add triethylamine (1.2 equivalents).

-

Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, perform a standard aqueous work-up. The resulting 4-fluorophenyl acetate can often be used in the next step without further purification.[14]

Step 2: Fries Rearrangement of 4-Fluorophenyl Acetate

Materials:

-

4-Fluorophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Concentrated HCl

-

Ethyl acetate

Procedure:

-

To a flask containing anhydrous aluminum chloride (2.5 equivalents), add 4-fluorophenyl acetate (1.0 equivalent) portion-wise at 0 °C.

-

Slowly warm the reaction mixture to 120-140 °C and maintain this temperature for 2-3 hours. Higher temperatures favor the formation of the ortho-isomer.[14][15]

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.[14]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 3-acetyl-4-fluorophenol.[14]

Mandatory Visualizations

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin and eye burns.[3][16]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[3] |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[3] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[4] |

| Serious Eye Damage | Category 1 (Causes serious eye damage)[4] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Avoid generating dust.

-

Keep away from strong oxidizing agents and bases.[6]

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[16]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined set of chemical and physical properties. Its reactivity, governed by the activating hydroxyl group and the electron-withdrawing fluorine atom, allows for its use in a wide array of chemical transformations. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating its effective and safe application in creating novel and valuable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR spectrum [chemicalbook.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 16. This compound(371-41-5) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenol (CAS No: 371-41-5), a substituted aromatic organic compound, serves as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical products.[1] Its unique physicochemical characteristics, imparted by the presence of a fluorine atom at the para position of the phenol (B47542) ring, significantly influence its reactivity, bioavailability, and metabolic stability in drug candidates. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and a logical framework for understanding the interplay of these characteristics.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid under standard conditions, often appearing as a colorless to pale yellow liquid above its melting point.[2] It possesses a characteristic phenolic odor.[2] The fluorine atom's high electronegativity exerts a significant inductive effect on the aromatic ring, influencing the compound's acidity and dipole moment.[3]

Quantitative Physical Data

The following tables summarize the key physical properties of this compound, providing a consolidated reference for laboratory and development work.

| Property | Value |

| Molecular Formula | C₆H₅FO[2] |

| Molecular Weight | 112.10 g/mol [2] |

| Appearance | White to off-white crystalline powder or solid.[2][4] Yellow-beige to pink crystalline solid.[5][6] |

| Odor | Phenol-like[2][7] |

| Property | Value (°C) | Value (°F) |

| Melting Point | 43-46 °C (lit.)[8][9] | 109.4-114.8 °F |

| 44-49 °C[10] | 111.2-120.2 °F | |

| 46-48 °C[11] | 114.8-118.4 °F | |

| 29–31°C[2] | 84.2–87.8°F | |

| 45 °C[12] | 113 °F | |

| Boiling Point | 185 °C (lit.)[8][9] | 365 °F |

| 185-188 °C[7] | 365-370.4 °F | |

| 186 °C[12] | 366.8 °F | |

| Flash Point | 68 °C (closed cup)[7][8] | 154.4 °F (closed cup) |

| 74 °C (closed cup)[2] | 165.2 °F (closed cup) | |

| 155 °F[11] | - |

| Property | Value |

| Density | 1.22 g/mL[10] |

| 1.22 g/cm³ at 20°C[2] | |

| 1.1889 g/cm³ at 65°C[4] | |

| Vapor Pressure | 1.19 mmHg[13] |

| 0.3 mmHg at 25°C[2] | |

| 0.569 mmHg at 25°C[11] | |

| Vapor Density | >1 (air=1)[4] |

| 3.9 (air = 1)[2] | |

| pKa | 9.89 (at 25°C)[5][6][11] |

| 9.9[14][15] | |

| Log P (Octanol/Water) | 1.91[2] |

| 1.77[12] | |

| Refractive Index | 1.523[11][16] |

Solubility Profile

| Solvent | Solubility |

| Water | Soluble (80 mg/ml at 20°C)[7] |

| Miscible[4] | |

| 50 g/L[5][11][17] | |

| Moderately soluble (17 g/L at 20°C)[2] | |

| Organic Solvents | Soluble in methylene (B1212753) dichloride, chloroform, and methanol.[7] Soluble in ethanol, ether, acetone, and benzene.[2] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[18] The packing should be compact to ensure uniform heat distribution.[19]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[19] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).

-

Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[18]

-

Melting Point Range: The melting point is reported as the range from T₁ to T₂. A narrow range (typically 0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[20]

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed in a fusion tube.[21] A capillary tube, sealed at one end, is inverted and placed within the fusion tube, with the open end submerged in the liquid.[21]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath.[21]

-

Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[22] The heating is then discontinued.

-

Boiling Point Measurement: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[22]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[23]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[23]

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[23]

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of this compound in that solvent at that temperature.

pKa Determination

The pKa is a measure of the acidity of a compound. For phenols, it represents the pH at which the compound is 50% ionized.

Methodology: UV-Vis Spectrophotometry

-

Principle: The UV-Vis absorption spectrum of this compound differs between its protonated (acidic) and deprotonated (basic) forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[24]

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.[25]

-

Spectral Measurement: A small, constant amount of the this compound stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.[25]

-

Data Analysis: The absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of this compound.[26] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH.[25]

Interrelation of Physical Properties

The physical properties of this compound are intrinsically linked. The presence of the hydroxyl and fluoro- groups dictates its polarity, which in turn influences its melting point, boiling point, and solubility. The following diagram illustrates these logical relationships.

Caption: Interplay of molecular structure, intermolecular forces, and physical properties of this compound.

Conclusion

A thorough understanding of the physical properties of this compound is paramount for its effective application in research and development, particularly within the pharmaceutical and agrochemical industries. The data and protocols presented in this guide offer a comprehensive resource for scientists and professionals, facilitating informed decision-making in synthesis, formulation, and quality control. The interplay of its molecular structure and resulting intermolecular forces provides a rational basis for its observed physical characteristics, which are critical for predicting its behavior in various chemical and biological systems.

References

- 1. This compound | 371-41-5 [chemicalbook.com]

- 2. This compound [intersurfchem.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. guidechem.com [guidechem.com]

- 6. 371-41-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 8. This compound 99 371-41-5 [sigmaaldrich.com]

- 9. 4-氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound [chembk.com]

- 12. This compound [stenutz.eu]

- 13. This compound | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 15. quora.com [quora.com]

- 16. nbinno.com [nbinno.com]

- 17. This compound | CAS#:371-41-5 | Chemsrc [chemsrc.com]

- 18. byjus.com [byjus.com]

- 19. scribd.com [scribd.com]

- 20. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 21. byjus.com [byjus.com]

- 22. scribd.com [scribd.com]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. ulm.edu [ulm.edu]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenol (CAS No: 371-41-5), a key intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, outlines various synthetic protocols, and explores its applications, with a particular focus on its role in drug discovery and development.

Core Properties of this compound

This compound is a para-substituted fluorinated aromatic compound. The presence of the highly electronegative fluorine atom at the para position significantly influences the electronic properties of the phenol (B47542) ring, enhancing its acidity compared to phenol itself.[1] It is a crystalline solid at room temperature and is utilized as a versatile building block in organic synthesis.[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below.

| Identifier | Value |

| CAS Number | 371-41-5 |

| Molecular Formula | C₆H₅FO |

| Molecular Weight | 112.10 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | p-Fluorophenol, 4-Hydroxyphenyl fluoride |

| Physical Property | Value |

| Melting Point | 43-46 °C |

| Boiling Point | 183.3 ± 13.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 68.3 °C |

| Spectroscopic Data | Details |

| ¹H NMR | Spectra available in various databases.[2][3][4] |

| ¹³C NMR | Spectral data has been recorded.[2] |

| ¹⁹F NMR | Spectral data is available.[5] |

| IR Spectroscopy | Available in various spectral libraries.[2] |

| Mass Spectrometry | GC-MS data is accessible.[2] |

| UV-Vis Spectroscopy | Spectral data has been documented.[2] |

Synthesis of this compound and its Derivatives: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for its synthesis and its use in the preparation of a more complex derivative.

Protocol 1: Synthesis of this compound from p-Fluorophenylboronic Acid

This method outlines the oxidation of a boronic acid to the corresponding phenol, a common and effective transformation in organic synthesis.[1][6][7]

Materials:

-

p-Fluorophenylboronic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Catalyst (as specified in the original literature)

-

Water

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

In a 10 mL reactor, combine 1 equivalent of p-fluorophenylboronic acid (122 mg, 1 mmol), 2 equivalents of 30% H₂O₂ (227 mg, 2 mmol), and 10 mg of the specified catalyst in 3 mL of water.[1]

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Upon completion, extract the reaction mixture with ethyl ether and water.[1]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate.[1]

-

Purify the residue by silica gel column chromatography using a 5% ethyl acetate in petroleum ether solution as the eluent.[1]

-

Remove the solvent by vacuum rotary evaporation to obtain the pure this compound.[1]

Protocol 2: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol

This protocol demonstrates the use of this compound as a starting material in a Friedel-Crafts alkylation reaction to synthesize a more complex phenol derivative.[8][9]

Materials:

-

This compound

-

4-Methoxybenzyl alcohol

-

Anhydrous zinc chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

-

Ethyl acetate

Procedure:

-

In a 100 mL oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (2.24 g, 20 mmol) in anhydrous dichloromethane (40 mL).[8]

-

Cool the solution to 0 °C in an ice-water bath.[8]

-

Slowly add anhydrous zinc chloride (2.73 g, 20 mmol) to the stirred solution.[8]

-

In a separate flask, prepare a solution of 4-methoxybenzyl alcohol (2.76 g, 20 mmol) in anhydrous dichloromethane (10 mL).[8]

-

Add the 4-methoxybenzyl alcohol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 3:7 v/v ethyl acetate/hexane).[8]

-

Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl (30 mL).[8]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).[8]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4-Fluoro-2-(4-methoxybenzyl)phenol.[8]

Role in Drug Discovery and Development

Fluorine has become an essential element in modern drug discovery. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[10][11] this compound serves as a crucial starting material for the synthesis of numerous active pharmaceutical ingredients (APIs).[12]

The strategic incorporation of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug.[11]

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improved Membrane Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes.[10]

This compound is a key intermediate in the synthesis of drugs for various therapeutic areas, including gastrointestinal disorders and central nervous system conditions.[12] For instance, it is a key synthetic intermediate for Sobinil, a potent aldose reductase inhibitor for preventing diabetic cataracts.[1]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway relevant to compounds derived from this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Potential modulation of PI3K/Akt and NF-κB pathways.[13]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(371-41-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

Synthesis of 4-Fluorophenol from p-Fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-fluorophenol from p-fluorophenylboronic acid, a crucial transformation in medicinal chemistry and organic synthesis. This compound serves as a key intermediate in the production of various pharmaceuticals, including the aldose reductase inhibitor sobinil, used in the prevention of diabetic cataracts.[1] This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their application.

Core Synthetic Strategy: Oxidation of p-Fluorophenylboronic Acid

The primary route for converting p-fluorophenylboronic acid to this compound involves an oxidation reaction that replaces the boronic acid group with a hydroxyl group. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. The general reaction is illustrated below:

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

Several methods for the oxidation of arylboronic acids to phenols have been reported. The following table summarizes key quantitative data from various protocols applicable to the synthesis of this compound.

| Oxidizing Agent | Catalyst/Solvent System | Reaction Time | Temperature | Yield (%) | Reference |

| 30% Hydrogen Peroxide | Water | Not Specified | Room Temperature | Not Specified | [1] |

| 30% Hydrogen Peroxide | Dimethyl Carbonate (DMC) | 5 hours | 30°C | 98% | [2] |

| m-CPBA | Water-Ethanol (1:2) | Not Specified | Room Temperature | >95% (for various arylboronic acids) | [3] |

| Diacetoxyiodobenzene | Dimethylformamide (DMF) | 2 hours | Room Temperature | 55-96% (for various arylboronic acids) | [4][5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments identified in the literature.

Protocol 1: Oxidation with Hydrogen Peroxide in Water

This protocol is a straightforward and environmentally friendly method for the synthesis of this compound.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using H₂O₂ in water.

Methodology:

-

In a 10 mL reactor, combine p-fluorophenylboronic acid (122 mg, 1 mmol, 1 equivalent), 30% hydrogen peroxide (227 mg, 2 mmol, 2 equivalents), and 10 mg of a suitable catalyst in 3 mL of water.[1]

-

Stir the resulting mixture at room temperature.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Upon completion, extract the reaction mixture with ethyl ether and water.[1]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

-

Filter the mixture to remove the drying agent.[1]

-

Concentrate the filtrate and purify the residue by silica gel column chromatography (using 5% ethyl acetate (B1210297) in petroleum ether) to yield the final product, this compound.[1]

Protocol 2: Oxidation with Hydrogen Peroxide in Dimethyl Carbonate (DMC)

This "green chemistry" approach utilizes dimethyl carbonate as a solvent and reports a high yield for the conversion of arylboronic acids to phenols.[2][6]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using H₂O₂ in DMC.

Methodology:

-

In a 25 mL round-bottom flask equipped with a magnetic stirring bar, mix the arylboronic acid (1 mmol) with dimethyl carbonate (1.0 mL).[2]

-

Activate the reaction by adding 30% H₂O₂ (2.0 equivalents).[2]

-

Stir the mixture at room temperature for 5 hours.[2]

-

Monitor the reaction's progress by TLC.[2]

-

After the starting material has been consumed, add H₂O (1.0 mL) to the reaction mixture.[2]

-

Dilute the mixture further with ethyl acetate (30 mL) and wash with distilled water (5.0 mL).[2]

-

Dry the resulting organic extract over anhydrous sodium sulfate.[2]

-

Remove the solvent under vacuum to obtain the crude product.[2]

-

If necessary, purify the product by column chromatography using silica gel with a petroleum ether and ethyl acetate solvent system.[2]

-

Confirm the structure of the product using GC-MS, melting point, and ¹H NMR spectroscopic techniques.[2]

Plausible Reaction Mechanism

The oxidation of arylboronic acids to phenols is believed to proceed through a common mechanistic pathway, regardless of the specific oxidant used. A proposed mechanism involves the formation of an intermediate adduct, followed by rearrangement and hydrolysis to yield the phenol.[3]

Caption: Plausible reaction mechanism for the hydroxylation of arylboronic acids.

Conclusion

The synthesis of this compound from p-fluorophenylboronic acid is a well-established transformation with multiple effective protocols. The choice of methodology will depend on factors such as desired yield, reaction time, cost, and environmental considerations. The use of hydrogen peroxide in either water or dimethyl carbonate offers a green and high-yielding approach, making it an attractive option for both laboratory-scale synthesis and industrial applications. Researchers and drug development professionals can leverage the detailed protocols and comparative data in this guide to optimize the synthesis of this important pharmaceutical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 4. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

The Biological Versatility of 4-Fluorophenol Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenol, a halogenated phenolic compound, serves as a versatile building block in medicinal chemistry, lending its unique physicochemical properties to a diverse array of derivatives with significant biological activities. The introduction of a fluorine atom onto the phenol (B47542) ring can modulate lipophilicity, metabolic stability, and binding interactions of the parent molecule, often leading to enhanced therapeutic potential. This technical guide provides an in-depth overview of the biological activities of various this compound derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support researchers and professionals in the field of drug discovery and development.

Antimicrobial and Antifungal Activities

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The incorporation of the 4-fluorophenyl moiety into various heterocyclic scaffolds, such as chalcones and Schiff bases, has been a successful strategy in the development of novel antimicrobial agents.

Quantitative Data: Antimicrobial and Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various microbial strains. It is important to note that direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |

| Chalcone (B49325) | (E)-3-(2′-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus (MRSA) | 25-50 | [1] |

| Chalcone | (E)-3-(3′,4′-diethoxyphenyl)-1-(4-fluoro-2-hydroxyl-phenyl)prop-2-en-1-one | Staphylococcus aureus (MRSA) | 25-50 | [1] |

| Chalcone | (E)-3-(4′-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 50 | [1] |

| Schiff Base | Derivative of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (RO4) | Candida albicans | 62.5 | [2] |

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |

| Schiff Base | Derivative of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (RO4) | Candida albicans | 62.5 | [2] |

| Chalcone | 2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1 (2H)-one | Microsporum gypseum | 6.25 | [3] |

| Chalcone | 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1 (2H)-one | Microsporum gypseum | 12.5 | [3] |

| Chalcone | 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1 (2H)-one | Microsporum gypseum | 6.25 | [3] |

Experimental Protocols

This protocol describes a Claisen-Schmidt condensation reaction for the synthesis of chalcones.

-

Materials: Substituted 4-fluoroacetophenone, appropriate aromatic aldehyde, ethanol (B145695), aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution.

-

Procedure:

-

Dissolve equimolar amounts of the 4-fluoroacetophenone and the aromatic aldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous KOH or NaOH solution to the stirred mixture.

-

Continue stirring at room temperature for a specified time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the precipitate, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

This protocol outlines the condensation reaction for the synthesis of Schiff bases.

-

Materials: 4-aminophenol (B1666318) or a derivative, appropriate aldehyde or ketone, ethanol or methanol (B129727), glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve the 4-aminophenol derivative and the aldehyde/ketone in ethanol or methanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration.

-

Wash the product with cold ethanol and dry.

-

Recrystallize from a suitable solvent if necessary.

-

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, test compounds, standard antimicrobial agent.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized microbial inoculum and dilute it to the final concentration.

-

Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anticancer Activity

The 4-fluorophenyl moiety has been incorporated into various molecular frameworks to develop potent anticancer agents. These derivatives have shown cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines.

Table 3: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [4] |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [4] |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [4] |

| Pyrazole | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (contains a fluorophenyl group in some derivatives of the series) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h) | [5] |

| Quinoline | 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative (Compound 16) | HT-29 (Colon Cancer) | 0.08 | [6] |

| Quinoline | 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative (Compound 16) | MKN-45 (Gastric Cancer) | 0.22 | [6] |

| Quinoline | 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative (Compound 16) | A549 (Lung Cancer) | 0.07 | [6] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

-

Materials: 96-well plates, cancer cell lines, culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Signaling Pathways

Phenolic compounds, including derivatives of this compound, are known to exert their biological effects by modulating various cellular signaling pathways. Two of the most significant pathways implicated in their anticancer and anti-inflammatory activities are the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Phenolic compounds can inhibit this pathway at various points, leading to the induction of apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells | Bentham Science [benthamscience.com]

- 4. Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluorophenol: A Comprehensive Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, potential hazards, and emergency procedures for 4-Fluorophenol (CAS No: 371-41-5). The following sections detail its chemical and physical properties, toxicological data, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a white to off-white or yellow-beige crystalline solid.[1][2] It is a crucial intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[3] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FO | [3][4][5][6] |

| Molecular Weight | 112.10 g/mol | [2][4][5] |

| Appearance | White to off-white/yellow-beige crystalline solid | [1][2][7] |

| Melting Point | 43-46 °C (stable form), 28.5 °C (unstable form) | [3][4][7][8][9] |

| Boiling Point | 185 °C | [3][4][6][9] |

| Flash Point | 68 °C (154.4 °F) | [1][3][9] |

| Density | ~1.22 g/cm³ | [4][6] |

| Vapor Pressure | 0.569 - 1.19 mmHg at 25 °C | [2][10][11] |

| Water Solubility | 50 - 80 g/L | [3][9] |

| pKa | 9.89 at 25 °C | [3][9] |

| Stability | Stable under normal temperatures and pressures.[1][3][5][8][9] |

Hazards and Toxicological Information

This compound is classified as a hazardous substance and requires careful handling.[7] It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin and eye irritation or burns.[1][5][12]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][12] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5][12] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5][12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][12] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][12] |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation.[5] |

| Hazardous to the aquatic environment, long-term | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[12][13] |

Toxicological Data

| Test | Result | Species | Source(s) |

| LD50 Intraperitoneal | 312 mg/kg | Mouse | [5][7][11] |

Chronic Health Effects: Prolonged or repeated exposure may lead to cumulative health effects, including damage to the liver and kidneys.[7]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][12]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][12]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical splash goggles and a face shield.[1][7][10]

-

Skin Protection:

-

Respiratory Protection: If dust or vapors are likely to be generated, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[1][7][10]

Handling Procedures

-

Avoid all personal contact, including inhalation of dust and vapors.[7]

-

Do not eat, drink, or smoke in areas where this compound is handled.[10][12]

-

Wash hands thoroughly after handling.[1]

-

Avoid the formation of dust and aerosols.[5]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5]

-

Protect from light.[7]

-

Keep away from sources of ignition.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing substances (hydrides, nitrides, alkali metals), acids, acid chlorides, and acid anhydrides.[1][5][7] Phenols can react exothermically with bases and are readily sulfonated and nitrated.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][10] |

| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][10] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, fog, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5][7][10]

-

Specific Hazards: Combustion can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[5][7] Dusts may form an explosive mixture with air.[7]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][5][7]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter the sewer system.[5][10]

Experimental Protocols and Visualizations

While specific experimental protocols are highly dependent on the research context, any procedure involving this compound should incorporate the safety and handling measures outlined in this guide. The following diagrams illustrate key safety workflows and hazard relationships.

Caption: Hazard profile of this compound, outlining its primary health and environmental risks.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A flowchart outlining the immediate steps to take in case of an exposure or spill event.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound | CAS#:371-41-5 | Chemsrc [chemsrc.com]

- 9. 371-41-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ehs.umich.edu [ehs.umich.edu]

An In-depth Technical Guide on the Solubility of 4-Fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluorophenol in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, agrochemical production, and other chemical industries, where it serves as a key intermediate.[1][2] This document outlines the physicochemical properties of this compound, presents its solubility profile, details a robust experimental protocol for solubility determination, and provides a visualization of the molecular interactions governing its solubility.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature, characterized by a phenolic odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | p-Fluorophenol, 4-Hydroxyfluorobenzene |

| CAS Number | 371-41-5 |

| Molecular Formula | C₆H₅FO |

| Molecular Weight | 112.10 g/mol [1] |

| Melting Point | 43-46 °C[3][4][5] |

| Boiling Point | 185 °C at 760 mmHg[1][3] |

| Density | 1.22 g/cm³ at 20 °C[1] |

| Flash Point | 74 °C (closed cup)[1] |

| Water Solubility | Moderately soluble (reports vary, e.g., 17 g/L, 50 g/L, 80 g/L at 20°C)[1][2][3][6] |

| Log P (Octanol/Water) | 1.91[1] |

Solubility Profile in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the interplay of intermolecular forces between the solute and the solvent.[7] The this compound molecule possesses a polar hydroxyl (-OH) group capable of forming strong hydrogen bonds, and a larger, less polar fluorinated benzene (B151609) ring.[8][9] This dual nature allows it to dissolve in a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, leading to high solubility.[7][10]

-

Polar Aprotic Solvents (e.g., Acetone): These solvents have dipole moments but do not have O-H or N-H bonds. They can accept hydrogen bonds from the hydroxyl group of this compound, resulting in good solubility.

-

Non-Polar Solvents (e.g., Benzene, Toluene): The aromatic ring of this compound can interact favorably with these aromatic solvents through London dispersion forces and pi-pi stacking interactions, leading to moderate solubility.[7]

-

Halogenated Solvents (e.g., Methylene Dichloride, Chloroform): These solvents can engage in dipole-dipole interactions and are effective at solvating a variety of organic compounds, including this compound.[2][7]

The following table summarizes the available qualitative solubility data for this compound in common organic solvents. For precise quantitative data, it is recommended to perform experimental determination as outlined in the subsequent section.

| Solvent Class | Solvent | Reported Solubility |

| Alcohols | Methanol | Soluble[2] |

| Ethanol | Soluble[1] | |

| Ketones | Acetone | Soluble[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Soluble[1] |

| Halogenated Solvents | Methylene Dichloride | Soluble[2] |

| Chloroform | Soluble[2] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[11][12] This method, coupled with a suitable analytical technique for concentration measurement, provides accurate results.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[13]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The temperature must be controlled accurately throughout the experiment.[13][14]

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of this compound of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[15]

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for this compound. Prepare a calibration curve and analyze the diluted sample to determine the concentration.[16][17]

-

Gravimetric Method: Accurately weigh a portion of the filtered saturated solution. Evaporate the solvent in a pre-weighed dish under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is obtained.[13][18] The solubility can then be calculated from the mass of the solute and the mass of the solvent.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.[7]

-

Visualization of Solubility Factors

The following diagram illustrates the logical relationships between the structural features of this compound, the types of organic solvents, and the resulting intermolecular forces that govern its solubility.

References

- 1. This compound [intersurfchem.net]

- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. kaibangchem.com [kaibangchem.com]

- 10. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 4-Fluorophenol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenol, a key fluorinated aromatic compound. It covers the historical context of its discovery, details its physicochemical properties, and presents various synthetic methodologies, from historical approaches to modern laboratory and industrial-scale productions. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas where fluorinated organic compounds are of interest.

Introduction

This compound (p-Fluorophenol) is a pale yellow crystalline solid at room temperature.[1] It belongs to the class of phenol (B47542) derivatives and is a member of the monofluorobenzenes. The presence of a fluorine atom at the para position to the hydroxyl group significantly influences the molecule's electronic properties, making it more acidic than phenol.[1] This unique combination of a phenolic hydroxyl group and a fluorine atom imparts specific reactivity, rendering this compound a versatile intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[2] It is a crucial building block in the synthesis of various biologically active molecules and pharmaceutical drugs.[1]

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, the emergence of organofluorine chemistry in the late 19th and early 20th centuries provides the context for its discovery. Early methods for introducing fluorine into aromatic rings were often harsh and non-selective.

Historically, the synthesis of fluorophenols was approached through several routes, including the direct fluorination of phenol derivatives. These early methods, however, often resulted in mixtures of isomers and were challenging to control. One of the older documented methods involved the use of acetyl hypofluorite (B1221730) to fluoro-demetallate benzene (B151609) derivatives, such as mercury derivatives of phenol, to produce this compound.[3][4] Another classical approach involved the multi-step conversion of chloronitrobenzenes through halogen exchange, reduction, diazotization, and finally, hydrolysis.[5] Similarly, the hydrolysis of bromofluorobenzenes was another early route to fluorophenols.[5] These historical methods, while foundational, were often hampered by low yields, lack of selectivity, and the use of hazardous reagents.

A significant advancement in the synthesis of fluoroaromatic compounds was the Balz-Schiemann reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate. While not the first method, this reaction, discovered in the 1920s, provided a more reliable and general route to a wide range of fluoroarenes and likely played a role in the increased availability and study of compounds like this compound. A common pathway to this compound involves the diazotization of p-fluoroaniline followed by hydrolysis of the resulting diazonium salt.[6]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅FO | [3] |

| Molecular Weight | 112.10 g/mol | [3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 45-48 °C | |

| Boiling Point | 185.5 °C at 760 mmHg | |

| pKa | 9.95 | |

| Solubility | Soluble in water (80 g/L), ether, and acetone. | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum typically shows signals in the aromatic region, with coupling patterns characteristic of a 1,4-disubstituted benzene ring. The chemical shifts are influenced by the electron-withdrawing fluorine and electron-donating hydroxyl groups. |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the four types of carbon atoms in the aromatic ring. The carbon attached to the fluorine atom shows a characteristic large coupling constant (¹JC-F). |

| ¹⁹F NMR | The fluorine NMR spectrum exhibits a single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment. |

| Infrared (IR) | The IR spectrum shows a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-F stretching and aromatic C-H and C=C stretching are also present. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 112, corresponding to the molecular weight of this compound. |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from classical approaches to more modern, efficient, and greener methodologies.

Synthesis from p-Fluoroaniline via Diazotization

This is a common laboratory-scale synthesis.

Reaction Scheme:

p-Fluoroaniline → p-Fluorophenyldiazonium salt → this compound

Experimental Protocol:

-

Diazotization: p-Fluoroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the p-fluorophenyldiazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming this compound.

-

Work-up and Purification: The reaction mixture is cooled, and the this compound is extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by distillation or recrystallization.

Synthesis from 4-Bromofluorobenzene by Hydrolysis

This method is suitable for industrial-scale production.[7]

Reaction Scheme:

4-Bromofluorobenzene + NaOH → this compound + NaBr

Experimental Protocol:

-

Reaction Setup: 4-Bromofluorobenzene is heated with an aqueous solution of sodium hydroxide (B78521) in the presence of a copper catalyst under pressure.[7]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to facilitate the nucleophilic aromatic substitution of the bromine atom by the hydroxyl group.[7]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified to protonate the phenoxide. The this compound is then extracted with an organic solvent. Purification is achieved through distillation.

Modern Synthesis from p-Fluorophenylboronic Acid

This method represents a greener and more efficient approach.[1]

Reaction Scheme:

p-Fluorophenylboronic acid + H₂O₂ → this compound

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, p-fluorophenylboronic acid is mixed with 30% hydrogen peroxide in water. A catalyst may be added to facilitate the reaction.[1]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of time, and the progress is monitored by thin-layer chromatography (TLC).[1]

-